molecular formula C17H13BrN2O4 B15012792 2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione

2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione

Cat. No.: B15012792
M. Wt: 389.2 g/mol
InChI Key: PTMMLAHDCIFNFY-DJKKODMXSA-N
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Description

The compound 2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione belongs to the phthalimide-derived isoindole-1,3-dione family. Its structure features a central isoindole-1,3-dione core linked via an imine (-CH=N-) group to a substituted aromatic ring (5-bromo-2,4-dimethoxyphenyl).

Properties

Molecular Formula

C17H13BrN2O4

Molecular Weight

389.2 g/mol

IUPAC Name

2-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C17H13BrN2O4/c1-23-14-8-15(24-2)13(18)7-10(14)9-19-20-16(21)11-5-3-4-6-12(11)17(20)22/h3-9H,1-2H3/b19-9+

InChI Key

PTMMLAHDCIFNFY-DJKKODMXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/N2C(=O)C3=CC=CC=C3C2=O)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NN2C(=O)C3=CC=CC=C3C2=O)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a simpler, more stable molecule .

Scientific Research Applications

2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The isoindole-1,3-dione scaffold is widely modified for diverse applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isoindole-1,3-Dione Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target Compound 5-Bromo-2,4-dimethoxyphenylmethylideneamino C₁₈H₁₄BrN₂O₄ 408.22 Hypothesized enhanced lipophilicity, potential CNS activity N/A
2-{[(E)-2-Hydroxybenzylidene]amino}-1H-isoindole-1,3(2H)-dione 2-Hydroxyphenylmethylideneamino C₁₅H₁₀N₂O₃ 266.25 Intra-molecular H-bonding, planar structure
2-(Quinolin-8-yl)-1H-isoindole-1,3(2H)-dione Quinolin-8-yl C₁₇H₁₀N₂O₂ 290.28 π-π stacking in crystal structures, metal complexation
2-[(5-Bromo-6-Chloro-2-Pyridinyl)Methyl]-1H-Isoindole-1,3(2H)-Dione 5-Bromo-6-chloro-2-pyridinylmethyl C₁₄H₈BrClN₂O₂ 367.59 Halogenated pyridine moiety, potential agrochemical use
2-{[(4-Bromo-2-Ethylphenyl)Amino]Methyl}-1H-Isoindole-1,3(2H)-Dione 4-Bromo-2-ethylphenylaminomethyl C₁₇H₁₅BrN₂O₂ 359.22 Bulky ethyl group, possible steric hindrance
5,6-Dichloro-2-(2-Fluorophenyl)-1H-Isoindole-1,3(2H)-Dione 5,6-Dichloro, 2-fluorophenyl C₁₄H₇Cl₂FNO₂ 326.12 Electron-withdrawing substituents, enhanced stability
Key Observations:

Electronic Effects :

  • The target compound’s bromo and methoxy groups are electron-withdrawing and electron-donating, respectively, creating a polarized aromatic system. This contrasts with analogs like the hydroxy-substituted derivative (C₁₅H₁₀N₂O₃), where intramolecular H-bonding stabilizes the structure .
  • Halogenated derivatives (e.g., 5,6-dichloro-2-fluorophenyl) exhibit increased electrophilicity, enhancing interactions with biological targets like ion channels .

Lipophilicity and Bioavailability: The dimethoxy groups in the target compound likely improve lipophilicity compared to hydroxylated analogs (e.g., C₁₅H₁₀N₂O₃), which may have higher solubility in polar solvents. Bulky substituents (e.g., quinolin-8-yl in C₁₇H₁₀N₂O₂) reduce membrane permeability but enhance binding to hydrophobic pockets in proteins .

Biological Activity :

  • Phthalimide analogs with phenylethyl or nitro substituents (e.g., compounds 13 and 14 in ) show anticonvulsant activity via sodium channel modulation . The target compound’s bromo-dimethoxyphenyl group may similarly influence CNS targets.
  • Derivatives like N-[2-(4-phenylpiperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione () inhibit acetylcholinesterase, suggesting the core scaffold’s versatility in targeting enzymes .

Physicochemical and Crystallographic Data

  • Crystal Packing : The hydroxy-substituted analog (C₁₅H₁₀N₂O₃) exhibits a planar isoindole ring (deviation: 0.020 Å) and dihedral angles <2° with the phenyl ring, stabilized by O–H⋯N and C–H⋯O bonds . The target compound’s methoxy groups may disrupt planarity, altering packing efficiency.
  • Thermal Stability : Polyimide derivatives (e.g., Solimide in ) release isoindole-dione fragments upon pyrolysis, suggesting the target compound may decompose similarly under high temperatures .

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